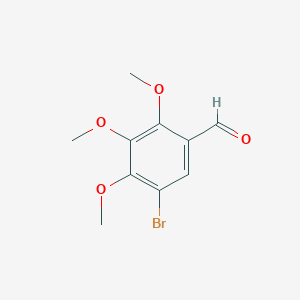

5-Bromo-2,3,4-trimethoxybenzaldehyde

Beschreibung

5-Bromo-2,3,4-trimethoxybenzaldehyde is a brominated aromatic aldehyde featuring three methoxy groups at positions 2, 3, and 4, and a bromine atom at position 3.

Eigenschaften

IUPAC Name |

5-bromo-2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-6(5-12)4-7(11)9(14-2)10(8)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNSWDYEBWMIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C=O)Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544717 | |

| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28006-94-2 | |

| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-2,3,4-trimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Antimicrobial Agents : This compound is utilized in the development of drugs targeting bacterial infections. For instance, it plays a role in synthesizing trimethoprim and other related antibiotics that inhibit bacterial dihydrofolate reductase activity .

- Neurological Disorders : Research indicates that derivatives of this compound may contribute to the development of treatments for neurological conditions by acting on specific neurotransmitter systems .

- Psychoactive Compounds : The compound is also involved in synthesizing psychedelic phenethylamines, which have garnered interest for their potential therapeutic effects in mental health .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block:

- Complex Molecule Construction : It facilitates the creation of complex molecules through various reactions such as nucleophilic substitutions and condensation reactions. This capability makes it essential for researchers developing new materials and compounds .

- Functionalization Reactions : The compound can undergo functionalization to introduce diverse functional groups that enhance its reactivity and applicability in further synthetic pathways .

Biological Research

The biological implications of this compound are significant:

- Antioxidant Properties : Studies have suggested that this compound exhibits potential antioxidant activity, contributing to research focused on health benefits and disease prevention .

- Antimicrobial Activity : Investigations into its antibacterial properties have shown promise against various pathogens, making it a candidate for further exploration in drug development aimed at infectious diseases .

Flavor and Fragrance Industry

Due to its pleasant aroma profile, this compound finds applications in the flavor and fragrance industry:

- Perfume Formulation : It is used as an ingredient in perfumes and flavorings to impart unique scent characteristics that enhance consumer products .

Polymer Chemistry

In polymer chemistry, this compound is utilized for:

- Specialty Polymers : It contributes to the formulation of specialty polymers that exhibit improved material properties. These polymers find applications in coatings, adhesives, and other advanced materials .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Psychoactive Compounds

Research focused on synthesizing psychoactive phenethylamines from this compound revealed efficient methodologies that could be scaled for industrial production. The synthesized compounds demonstrated promising effects in preliminary behavioral assays.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers of Trimethoxybenzaldehyde

Trimethoxybenzaldehyde isomers differ in methoxy group positioning, which critically impacts their physicochemical and biological properties:

- 2,3,4-Trimethoxybenzaldehyde : Lacks the bromine substituent but shares the methoxy configuration. Studies show that such isomers exhibit anti-Candida activity, with efficacy dependent on substituent arrangement .

- 3,4,5-Trimethoxybenzaldehyde : A common scaffold in natural products (e.g., asaronaldehyde). Its symmetrical substitution pattern enhances binding to biological targets compared to asymmetrical analogs .

Key Insight: The bromine atom in 5-Bromo-2,3,4-trimethoxybenzaldehyde introduces steric and electronic effects absent in non-halogenated analogs, likely enhancing electrophilic reactivity and altering bioactivity .

Brominated Methoxybenzaldehyde Derivatives

Analysis :

- Functional Group Influence : Replacing the aldehyde group with a carboxylic acid (e.g., 2-bromo-3,4,5-trimethoxybenzoic acid) shifts applications toward drug development due to enhanced hydrogen-bonding capacity .

- Methoxy vs. Methyl/Hydroxy Groups : Hydroxy and methyl substituents (e.g., 5-Bromo-2-hydroxy-3,4,6-trimethylbenzaldehyde) reduce electrophilicity compared to methoxy groups, altering reactivity in condensation reactions .

Halogenated Benzaldehyde Analogs

- 5-Bromo-2,3,4-trifluorobenzaldehyde : Fluorine substituents increase electronegativity and lipophilicity compared to methoxy groups. This compound is used in SNAr reactions for heterocycle synthesis, as shown in its reaction with cis-2,6-dimethylmorpholine .

- Safety Profile : The trifluoro analog has documented hazards (GHS codes: Xi, R36/37/38), suggesting similar risks for brominated methoxy derivatives, though specific data for this compound are unavailable .

Vorbereitungsmethoden

Direct Bromination of 2,3,4-Trimethoxybenzaldehyde

The most widely documented method involves electrophilic aromatic substitution using molecular bromine. As detailed in Canadian Journal of Chemistry, 2,3,4-trimethoxybenzaldehyde undergoes bromination in a mixture of glacial acetic acid and concentrated sulfuric acid at 0–5°C. The ortho-directing effects of the methoxy and aldehyde groups facilitate selective bromination at the 5-position.

Procedure :

- Reaction Setup : A solution of 2,3,4-trimethoxybenzaldehyde (1 equiv) in acetic acid is cooled to 0°C.

- Bromination : Bromine (1.05 equiv) is added dropwise under vigorous stirring, maintaining the temperature below 5°C to minimize di-bromination.

- Quenching : The reaction is quenched with ice water after 2 hours, and the product is extracted with ethyl acetate.

- Purification : The crude material is recrystallized from ethanol to yield this compound as white crystals (77% yield).

Key Optimization Factors :

- Temperature Control : Exceeding 5°C risks over-bromination, reducing selectivity.

- Acid Strength : Sulfuric acid enhances the electrophilicity of bromine by generating Br⁺ ions.

- Stoichiometry : A slight excess of bromine (1.05 equiv) ensures complete conversion while avoiding polybrominated byproducts.

Vilsmeier-Haack Formylation Followed by Bromination

A patent describing the synthesis of 2,3,4-trimethoxybenzaldehyde suggests a potential pathway involving formylation of 1,2,3-trimethoxybenzene via the Vilsmeier-Haack reagent (DMF/POCl₃). Subsequent bromination could yield the target compound:

- Formylation : 1,2,3-Trimethoxybenzene reacts with Vilsmeier-Haack reagent at 70–80°C to install the aldehyde group.

- Bromination : The resulting 2,3,4-trimethoxybenzaldehyde is brominated as described in Section 1.1.

Advantages :

- Modularity : This route separates methoxylation and bromination steps, allowing independent optimization.

- Scalability : The Vilsmeier-Haack reaction is industrially viable for aldehyde introduction.

Reaction Mechanisms and Selectivity Considerations

Electrophilic Aromatic Substitution Dynamics

The bromination of 2,3,4-trimethoxybenzaldehyde proceeds via an electrophilic mechanism where Br⁺ attacks the aromatic ring. The methoxy groups at positions 2, 3, and 4 exert strong ortho/para-directing effects, funneling bromine to the 5-position (para to the 4-methoxy group). The aldehyde’s electron-withdrawing nature slightly deactivates the ring, necessitating acidic conditions to enhance Br⁺ generation.

Competing Side Reactions

- Di-Bromination : Occurs if bromine is in excess or temperature rises above 5°C, leading to 5,6-dibromo derivatives.

- Oxidation of Aldehyde : Prolonged exposure to Br₂ or H₂SO₄ may oxidize the aldehyde to a carboxylic acid, though this is mitigated by low-temperature operation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : Reverse-phase C18 column with UV detection at 254 nm confirms >98% purity.

- Melting Point : 92–94°C (lit. 93–95°C).

Industrial Applications and Case Studies

Pharmaceutical Intermediates

This compound is a precursor to imeluteine, a bioactive alkaloid. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex architectures.

Agrochemical Synthesis

The compound’s methoxy and bromine groups enable derivatization into herbicides and fungicides, though specific applications remain proprietary.

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the most reliable synthetic routes for 5-Bromo-2,3,4-trimethoxybenzaldehyde, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of this compound typically involves functionalization of a pre-existing aromatic scaffold. A common approach is bromination of 2,3,4-trimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination at the 5-position requires careful temperature control (0–5°C) and solvent selection (e.g., acetic acid or DCM) to avoid over-bromination . Optimization includes monitoring reaction progress via TLC or HPLC, with yields typically ranging from 70–85% after purification by column chromatography. Evidence from analogous brominated benzaldehyde syntheses suggests that catalytic Lewis acids (e.g., FeCl₃) can enhance regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy group integration and coupling constants). The aldehyde proton typically appears as a singlet at δ 10.2–10.5 ppm, while bromine-induced deshielding affects adjacent protons .

- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: 275.0 [M+H]⁺).

- HPLC-PDA : To assess purity (>95% required for biological assays).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or isomerization. Cross-referencing with computational simulations (DFT-based NMR prediction) or X-ray crystallography (if crystalline) resolves ambiguities .

Advanced: How does the spatial arrangement of substituents in this compound influence its bioactivity compared to structural isomers?

Answer:

The anti-fungal activity of trimethoxybenzaldehydes is highly position-dependent. In a comparative study, 2,3,4-trimethoxybenzaldehyde derivatives exhibited lower MIC values (1 mg/mL) against Candida albicans compared to 2,4,5- and 3,4,5-isomers. The 5-bromo substituent enhances lipophilicity, improving membrane penetration, while the 2,3,4-methoxy arrangement disrupts ergosterol biosynthesis via steric hindrance at fungal enzyme active sites . Advanced studies should employ molecular docking to map interactions with lanosterol demethylase (CYP51) and validate findings with site-directed mutagenesis.

Advanced: What experimental strategies address low solubility of this compound in aqueous systems for in vitro assays?

Answer:

Low aqueous solubility (common for brominated aromatics) can be mitigated by:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dispersion without cytotoxicity .

- Pro-drug derivatization : Convert the aldehyde to a Schiff base or hydrazone for improved solubility, followed by enzymatic cleavage in biological media .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to maintain bioactivity while improving bioavailability.

Advanced: How can researchers reconcile contradictory data on the cytotoxicity of this compound across different cell lines?

Answer:

Discrepancies often arise from cell-specific metabolic pathways. For instance:

- P450 enzyme variability : HepG2 cells (high CYP450 activity) may metabolize the compound faster than HEK293 cells, altering toxicity profiles.

- Membrane permeability : Cancer cell lines (e.g., MCF-7) with overexpressed efflux pumps (e.g., P-gp) may exhibit resistance.

Strategies include: - Metabolic profiling : Use LC-MS to identify metabolites and correlate with cytotoxicity.

- Knockout models : CRISPR/Cas9-engineered cell lines (e.g., CYP3A4-KO) to isolate metabolic contributions .

Advanced: What mechanistic studies are needed to elucidate the role of the bromine substituent in this compound’s bioactivity?

Answer:

- Isosteric replacement : Synthesize analogs with Cl, I, or CF₃ at the 5-position to assess halogen-specific effects.

- Radical scavenging assays : Test whether bromine participates in redox cycling (e.g., via EPR to detect ROS generation).

- X-ray crystallography : Resolve binding modes with target proteins (e.g., fungal CYP51) to identify halogen bonding interactions .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Segregate halogenated waste in designated containers for incineration .

Advanced: How can computational chemistry guide the optimization of this compound for enhanced target selectivity?

Answer:

- Molecular dynamics (MD) simulations : Predict binding stability with fungal vs. human CYP isoforms.

- QSAR modeling : Corrogate electronic parameters (Hammett σ) with bioactivity to design derivatives with higher selectivity.

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.